
1-(4-Ethylphenyl)propylhydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Ethylphenyl)propylhydrazine is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.279 g/mol. This compound is characterized by the presence of a hydrazine group attached to a propyl chain, which is further connected to a 4-ethylphenyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 1-(4-Ethylphenyl)propylhydrazine can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with propylhydrazine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. The mixture is heated to a specific temperature to ensure complete reaction, followed by purification steps to isolate the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.
化学反应分析
1-(4-Ethylphenyl)propylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The hydrazine group can participate in substitution reactions with halides or other electrophiles, forming new derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction .
科学研究应用
1-(4-Ethylphenyl)propylhydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 1-(4-Ethylphenyl)propylhydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can result in various biological effects, depending on the specific target and context .
相似化合物的比较
1-(4-Ethylphenyl)propylhydrazine can be compared with other similar compounds, such as:
1-(4-Methylphenyl)propylhydrazine: Similar structure but with a methyl group instead of an ethyl group.
1-(4-Phenyl)propylhydrazine: Lacks the ethyl substituent on the phenyl ring.
1-(4-Isopropylphenyl)propylhydrazine: Contains an isopropyl group instead of an ethyl group.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their substituents.
属性
IUPAC Name |
1-(4-ethylphenyl)propylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-3-9-5-7-10(8-6-9)11(4-2)13-12/h5-8,11,13H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFXFLIHEYIWKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CC)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate](/img/structure/B2911787.png)
![2-(methylsulfanyl)-N-[3-(propan-2-yloxy)propyl]pyridine-3-carboxamide](/img/structure/B2911788.png)
![3-[(4-fluorophenyl)methyl]-7-{[(2-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2911789.png)
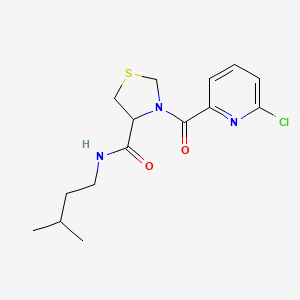
![4-[(Cyclopropylcarbamoyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B2911794.png)

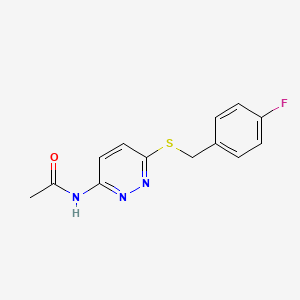
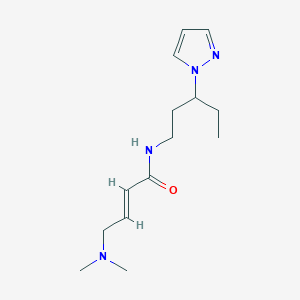

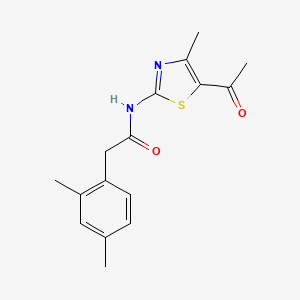
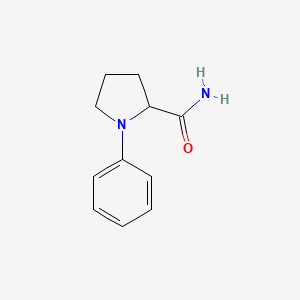
![3,6-dichloro-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)pyridine-2-carboxamide](/img/structure/B2911808.png)
![(Z)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2911809.png)
![6-methyl-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B2911810.png)
